Einecs 301-186-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

93981-98-7 |

|---|---|

Molecular Formula |

C14H31NO3 |

Molecular Weight |

261.40 g/mol |

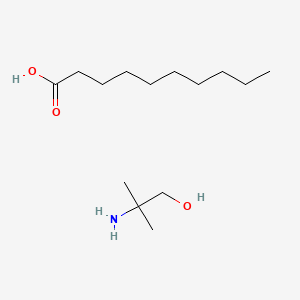

IUPAC Name |

2-amino-2-methylpropan-1-ol;decanoic acid |

InChI |

InChI=1S/C10H20O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10(11)12;1-4(2,5)3-6/h2-9H2,1H3,(H,11,12);6H,3,5H2,1-2H3 |

InChI Key |

DUFCRJWDEQYXHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)O.CC(C)(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physico-chemical Properties of Antimony-Copper-Lead-Tin Alloys

This technical guide provides a comprehensive overview of the physico-chemical properties of antimony-copper-lead-tin (Sb-Cu-Pb-Sn) alloys, intended for researchers, scientists, and professionals in drug development who may utilize these materials in specialized applications. The guide synthesizes available data on the mechanical, thermal, and corrosion properties of these complex alloys, offering insights into their microstructure and performance characteristics. Detailed experimental protocols for key characterization techniques are also provided, alongside visualizations to elucidate experimental workflows and the interplay of constituent elements.

Core Physico-chemical Properties

The addition of antimony (Sb) and copper (Cu) to lead-tin (Pb-Sn) alloys significantly modifies their properties. Antimony is primarily used as a hardening agent, enhancing the strength and durability of the typically soft lead-tin matrix. Copper is often included to further refine the microstructure and improve thermal and mechanical performance. These quaternary alloys find applications in various fields, including specialized solders and bearing materials.

Mechanical Properties

The mechanical behavior of Sb-Cu-Pb-Sn alloys is a critical aspect of their performance. Key properties include hardness, tensile strength, and elongation. The presence of intermetallic compounds (IMCs) such as SnSb and Cu6Sn5 within the alloy matrix plays a significant role in determining these characteristics.

Table 1: Summary of Mechanical Properties for Select Lead-Based Alloys

| Alloy Composition (wt.%) | Tensile Strength (MPa) | Yield Strength (MPa) | Elongation (%) | Hardness (Vickers) | Reference |

| Pb-16Sn-7.5Sb | - | - | - | - | |

| Pb-16Sn-7.5Sb-1Ag | 32 (Shear Strength) | - | - | - | |

| Sn-58Bi-3Sb | - | - | - | - | |

| Sn-58Bi-6Sb | - | - | 100 (Compressive Strength) | - | |

| Sn-1.0Ag-0.5Cu-0.5Sb | - | - | - | - | |

| Sn-1.0Ag-0.7Cu | - | - | - | - |

Thermal Properties

The melting characteristics of these alloys are crucial for applications such as soldering. The addition of antimony and copper can influence the melting point and the pasty range (the temperature range between solidus and liquidus).

Table 2: Thermal Properties of Select Lead-Based and Lead-Free Solder Alloys

| Alloy Composition (wt.%) | Melting Point (°C) | Pasty Range (°C) | Reference |

| Sn-Pb (eutectic) | 183 | 0 | |

| Sn-Ag-Cu (SAC305) | ~217-220 | - | |

| Sn-3.0Ag-0.5Cu + 2.0Sb | Slightly increased vs. SAC305 | Slightly increased vs. SAC305 | |

| Pb-16Sn-7.5Sb | ~240 | - |

Microstructure

The microstructure of Sb-Cu-Pb-Sn alloys typically consists of a lead-rich or tin-rich matrix with dispersed intermetallic phases. The addition of antimony can lead to the formation of SnSb cuboids, which contribute to the alloy's hardness. Copper additions often result in the formation of Cu6Sn5 or (Cu,Ni)6Sn5 intermetallic compounds, which can refine the grain structure. The distribution and morphology of these phases are critical to the alloy's overall performance.

Corrosion Behavior

The corrosion resistance of lead-based alloys is a key consideration in many applications. The addition of antimony has been shown to enhance the corrosion resistance of lead in acidic environments. The formation of a stable, protective oxide layer is crucial in preventing degradation. However, the presence of multiple phases in complex alloys can sometimes lead to galvanic corrosion, where one phase corrodes preferentially.

Table 3: Corrosion Data for Lead-Antimony Alloys in Sulfuric Acid

| Alloy Composition (wt.%) | H2SO4 Concentration (M) | Corrosion Rate (µm/y) | Reference |

| Pb-Sb (2-5%) | 0.1 | 6.6575 | |

| Pb-Sb (2-5%) | 0.2 | 5.8628 | |

| Pb-Sb (2-5%) | 0.3 | 6.1003 |

Experimental Protocols

Accurate characterization of the physico-chemical properties of Sb-Cu-Pb-Sn alloys requires standardized experimental procedures. The following sections detail the methodologies for key analyses.

Metallographic Analysis

Objective: To reveal the microstructure of the alloy, including grain size, phase distribution, and the morphology of intermetallic compounds.

Methodology:

-

Sectioning: A representative sample is cut from the bulk alloy using a low-speed diamond saw to minimize deformation.

-

Mounting: The sample is mounted in a polymer resin (e.g., epoxy) to facilitate handling during grinding and polishing.

-

Grinding: The mounted sample is ground using a series of progressively finer abrasive papers (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant to achieve a flat surface.

-

Polishing: The ground sample is polished using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) on a polishing cloth to obtain a mirror-like finish.

-

Etching: The polished surface is chemically etched to reveal the microstructure. A common etchant for lead-tin alloys is a mixture of nitric acid and acetic acid in glycerol.

-

Microscopy: The etched sample is examined using an optical microscope or a scanning electron microscope (SEM) to observe and document the microstructure. Energy-dispersive X-ray spectroscopy (EDS) can be used in conjunction with SEM to determine the elemental composition of different phases.

Mechanical Testing

Objective: To determine the resistance of the alloy to localized plastic deformation.

Methodology (Vickers Hardness - ASTM E384):

-

Sample Preparation: The sample surface is prepared to be smooth and flat, as described in the metallographic analysis protocol.

-

Indentation: A diamond indenter in the shape of a square-based pyramid is pressed into the sample surface with a specific load (e.g., 100 gf) for a set duration (e.g., 10-15 seconds).

-

Measurement: After removing the load, the lengths of the two diagonals of the resulting indentation are measured using a microscope.

-

Calculation: The Vickers hardness number (HV) is calculated using the formula: HV = 1.854 * (F/d^2), where F is the applied load in kgf and d is the average length of the diagonals in mm.

Objective: To measure the strength and ductility of the alloy under uniaxial tensile stress.

Methodology (ASTM E8/E8M):

-

Sample Preparation: A standardized "dog-bone" shaped specimen is machined from the alloy. The dimensions of the specimen are critical for obtaining accurate results.

-

Testing: The specimen is mounted in a universal testing machine equipped with grips to hold the sample. A tensile load is applied at a constant strain rate.

-

Data Acquisition: The applied load and the elongation of the specimen are continuously recorded until the specimen fractures.

-

Analysis: A stress-strain curve is plotted from the recorded data. Key parameters are determined from this curve, including:

-

Tensile Strength (Ultimate Tensile Strength, UTS): The maximum stress the material can withstand.

-

Yield Strength: The stress at which the material begins to deform plastically.

-

Elongation: The percentage increase in the length of the specimen at fracture, which is a measure of ductility.

-

Thermal Analysis

Objective: To determine the melting point and other thermal transitions of the alloy.

Methodology (Differential Scanning Calorimetry - DSC):

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a DSC pan (e.g., aluminum).

-

Heating Program: The sample and a reference pan are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

Analysis: The resulting DSC curve shows peaks corresponding to thermal events. The onset temperature of an endothermic peak is typically taken as the melting point. The area under the peak is proportional to the heat of fusion.

Electrochemical Corrosion Testing

Objective: To evaluate the corrosion behavior of the alloy in a specific environment.

Methodology (Potentiodynamic Polarization):

-

Sample Preparation: A sample of the alloy is used as the working electrode. It is typically mounted in an insulating resin, leaving a defined surface area exposed. The exposed surface is polished to a mirror finish.

-

Electrochemical Cell: The working electrode is placed in a three-electrode electrochemical cell containing the corrosive medium (e.g., 0.1 M H2SO4). The other two electrodes are a reference electrode (e.g., saturated calomel electrode - SCE) and a counter electrode (e.g., platinum).

-

Polarization: The potential of the working electrode is scanned over a range of values (e.g., from -250 mV to +250 mV relative to the open-circuit potential) at a slow, constant scan rate (e.g., 0.167 mV/s).

-

Data Acquisition: The resulting current is measured as a function of the applied potential.

-

Analysis: A Tafel plot (log of current density vs. potential) is generated. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from this plot. The corrosion rate can then be calculated from the corrosion current density using Faraday's law.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of Sb-Cu-Pb-Sn alloys.

An In-depth Technical Guide to the Phase Diagram of the Sb-Cu-Pb-Sn Quaternary System

Audience: Researchers, Scientists, and Materials Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the antimony-copper-lead-tin (Sb-Cu-Pb-Sn) quaternary system. Due to the inherent complexity of experimentally determining the phase equilibria of a four-component system, a complete phase diagram for the Sb-Cu-Pb-Sn system is not available in published literature. Therefore, this guide synthesizes information from its constituent binary and ternary sub-systems, outlines the experimental and computational methodologies used for its characterization, and presents available quantitative data to build a foundational understanding.

Methodologies for Phase Diagram Determination

The characterization of complex multi-component alloys relies on a combination of experimental analysis and computational modeling.

Experimental Protocols

The determination of phase boundaries and structures involves a suite of high-temperature experimental techniques. A typical workflow involves sample preparation, thermal treatment to reach equilibrium, quenching to preserve the high-temperature microstructures, and detailed analysis.

Detailed Methodologies:

-

Sample Preparation: High-purity elemental metals (typically >99.99% purity) are weighed to achieve the desired compositions. The elements are then melted together, often in an inert atmosphere (e.g., argon) using an arc furnace or sealed in quartz ampoules under vacuum to prevent oxidation. The molten alloy is agitated to ensure homogeneity and then cooled.

-

Equilibration and Quenching: To determine solid-state equilibria, the prepared alloy samples are annealed in a furnace at a specific temperature for an extended period (from hours to weeks) to allow the phases to reach a state of thermodynamic equilibrium. Following this, the samples are rapidly cooled, or "quenched," in a medium like water or brine. This process "freezes" the high-temperature phase structures for room-temperature analysis.[1]

-

Thermal Analysis: Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are crucial for identifying phase transformation temperatures.[2][3] In these techniques, the temperature of a sample is increased at a constant rate and compared to a reference material. Endothermic or exothermic events, such as melting, solidification, or solid-state transformations, are detected as deviations in the temperature difference, revealing the temperatures at which these reactions occur.

-

Microstructural and Compositional Analysis: After quenching, the samples are sectioned, polished, and etched for analysis.

-

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX): SEM provides high-resolution images of the microstructure, revealing the different phases present. Coupled EDX allows for the semi-quantitative determination of the elemental composition of each phase.[3][4]

-

Electron Probe Microanalysis (EPMA): For precise quantitative composition measurements of individual phases, EPMA is used. It offers higher accuracy and sensitivity than standard EDX.[1][3]

-

-

Crystallographic Analysis:

-

X-Ray Diffraction (XRD): This is the primary technique for identifying the crystal structures of the phases present in the equilibrated alloy. By comparing the resulting diffraction pattern to known standards, the specific intermetallic compounds and solid solutions can be determined.[3][4]

-

High-Temperature X-Ray Diffraction (HT-XRD): This specialized technique allows for the in-situ analysis of crystal structures at elevated temperatures, which is essential for identifying high-temperature phases that may not be stable enough to be preserved by quenching.[5]

-

Computational Modeling: The CALPHAD Method

Given the immense effort required to experimentally map a quaternary system, computational methods are essential. The CALPHAD (CALculation of PHAse Diagrams) approach is the most prominent of these.[6] This method uses thermodynamic models to describe the Gibbs energy of each phase in a system.

The process involves:

-

Data Collection: Gathering all available experimental data for the constituent binary and ternary sub-systems (e.g., Cu-Sn, Pb-Sn, Cu-Pb-Sn).

-

Thermodynamic Assessment: Developing a set of self-consistent thermodynamic parameters for the binary and ternary systems that best reproduce the experimental data.[7][8]

-

Extrapolation: Using these optimized parameters, the phase diagram of the higher-order (quaternary) system is calculated by extrapolating the Gibbs energy functions.[6]

This computational approach allows for the prediction of phase equilibria, liquidus surfaces, and reaction temperatures across the entire composition range, guiding targeted experimental work for verification.

Quantitative Data from Constituent Sub-Systems

The behavior of the quaternary system is governed by the interactions within its lower-order sub-systems. Below are tables summarizing key quantitative data from the most relevant ternary systems.

Cu-Pb-Sn Ternary System

The Cu-Pb-Sn system is characterized by a large miscibility gap originating from the Cu-Pb binary. Computational thermodynamic assessments, extrapolated from binary descriptions, provide detailed information on the invariant reactions.[9]

Table 1: Calculated Invariant Equilibria in the Cu-Pb-Sn System[9]

| Reaction Type | Temperature (°C) | Reaction | Phase | Mass % Cu | Mass % Pb | Mass % Sn |

| Transition | 760.2 | L1 + (Cu) → L2 + β | Liquid (L1) | 63.80 | 12.15 | 24.05 |

| (Cu) | 85.38 | 0 | 14.62 | |||

| Liquid (L2) | 2.93 | 95.71 | 1.36 | |||

| β | 78.43 | 0 | 21.57 | |||

| Transition | 732.0 | L1 + β → L2 + γ | Liquid (L1) | 59.50 | 11.14 | 29.36 |

| β | 75.15 | 0 | 24.85 | |||

| Liquid (L2) | 2.34 | 95.32 | 2.34 | |||

| γ | 72.95 | 0 | 27.05 | |||

| Eutectic-type | 675.5 | L1 → L2 + γ + Cu₃Sn | Liquid (L1) | 44.59 | 12.47 | 42.94 |

| Liquid (L2) | 1.98 | 88.56 | 9.46 | |||

| γ | 60.78 | 0 | 39.22 | |||

| Cu₃Sn | 61.63 | 0 | 38.37 | |||

| Eutectic | 187.5 | L → (Pb) + (Sn) + Cu₆Sn₅' | Liquid | 0.09 | 39.22 | 60.69 |

| (Pb) | 0 | 81.72 | 18.28 | |||

| (Sn) | - | - | - | |||

| Cu₆Sn₅' | 39.07 | 0 | 60.93 |

(Note: β and γ are high-temperature phases of the Cu-Sn system. L1 and L2 represent two immiscible liquids.)

Cu-Sn-Sb Ternary System

Experimental studies of the Cu-Sn-Sb system have focused on isothermal sections, revealing significant solid solubility of the third element in binary intermetallic compounds. No ternary compounds have been found.[4][10]

Table 2: Experimentally Determined Phase Equilibria in the Cu-Sn-Sb System

| Temperature (°C) | Phase | Max. Solubility of Third Element | Observations | Source |

| 260 | Cu₆Sn₅ | ~6.5 at.% Sb | In equilibrium with δ solid solution. | [4][10] |

| 260 | Cu₂Sb | ~6.2 at.% Sn | In equilibrium with δ solid solution. | [4][10] |

| 260 | δ (Cu₃Sn-Cu₄Sb) | Extensive mutual solubility | A continuous or near-continuous solid solution exists between the isomorphous Cu₃Sn and Cu₄Sb phases. | [4][10] |

| 400 | η-Cu₆Sn₅, δ-Cu₄₁Sn₁₁, ε-Cu₃Sb, η-Cu₂Sb | < 7 at.% Sb or Sn | Limited ternary solubilities observed. | [4][11] |

| 400 | Cu₆(Sn,Sb)₅ | Homogeneity Range (at.%): Cu: 52.9-53.3, Sn: 28.4-30.9, Sb: 15.8-18.7 | A re-stabilized ternary phase based on the high-temperature binary η-Cu₆Sn₅ phase. | [4][11] |

| 500 | ε-Cu₃Sn | ~16 at.% Sb | Retains a large solubility for Sb at higher temperatures. | [10] |

Pb-Sn-Sb Ternary System

The Pb-Sn-Sb system is fundamental to many lead-based solders and bearing alloys. Its phase diagram features a liquidus surface descending from the melting points of the pure components towards a ternary eutectic.[12] While detailed invariant reaction data is best obtained from specific thermodynamic databases, the diagram illustrates the primary solidification fields of the (Pb), (Sn), and (Sb) solid solutions and the SbSn intermetallic phase.

Overview of the Sb-Cu-Pb-Sn Quaternary System

While a complete experimental diagram is lacking, the behavior of the quaternary system can be inferred from its constituent parts:

-

Dominant Miscibility Gap: The very low solubility between copper and lead at lower temperatures will manifest as a large liquid miscibility gap extending across a significant portion of the quaternary composition space.[13] This means that over a wide range of compositions and temperatures, the alloy will separate into two distinct liquids: one rich in Cu and Sn/Sb, and another rich in Pb.

-

Intermetallic Compounds: The formation of stable binary intermetallic compounds will be a defining feature. Phases such as Cu-Sn (e.g., Cu₃Sn, Cu₆Sn₅) and Cu-Sb (e.g., Cu₂Sb) are expected to be present in equilibrium depending on the alloy's composition and temperature.[4][10] The Sn-Sb system also contains the SbSn phase.

-

Solid Solubility: As seen in the Cu-Sn-Sb system, there will be significant ternary and quaternary solubility of elements within these intermetallic phases. For instance, the Cu₆Sn₅ phase can dissolve considerable amounts of Sb, which will alter its properties and stability.[4]

-

Predictive Modeling: Understanding phase equilibria in specific composition regions of this system for practical applications (e.g., lead refining, solder development) relies almost exclusively on thermodynamic databases developed using the CALPHAD method. These databases, while powerful, require continuous refinement as new experimental data on the sub-systems becomes available.[6][14]

Conclusion

The Sb-Cu-Pb-Sn quaternary system presents a significant challenge for complete experimental characterization. The current understanding is built upon a foundation of well-studied binary and ternary sub-systems, coupled with the predictive power of computational thermodynamics via the CALPHAD method. Key features of the quaternary system are expected to be a dominant Cu-Pb miscibility gap and the formation of various binary intermetallic compounds that exhibit significant solid solubility for the other elements. Future research will likely focus on targeted experimental investigations of specific composition ranges of industrial importance to validate and refine the existing thermodynamic models.

References

- 1. mdpi.com [mdpi.com]

- 2. pure.unileoben.ac.at [pure.unileoben.ac.at]

- 3. A new experimental phase diagram investigation of Cu-Sb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Cu–Sn phase diagram, Part I: New experimental results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THE CALPHAD METHOD AND ITS ROLE IN MATERIAL AND PROCESS DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cu-Pb-Sn Phase Diagram & Computational Thermodynamics [metallurgy.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. High-entropy alloy - Wikipedia [en.wikipedia.org]

Microstructure analysis of multicomponent lead-based alloys

An In-Depth Technical Guide to the Microstructure Analysis of Multicomponent Lead-Based Alloys

Abstract

The microstructure of multicomponent lead-based alloys is intrinsically linked to their physical, mechanical, and chemical properties. A thorough analysis of features such as phase distribution, grain size, and elemental composition is critical for quality control, failure analysis, and the development of new alloys with tailored characteristics. This guide provides a comprehensive overview of the core experimental techniques used to characterize these materials, intended for researchers and materials scientists. It details the necessary experimental protocols, from sample preparation to advanced analytical methods, and presents a logical workflow for a complete microstructural investigation.

Fundamentals of Lead Alloy Microstructures

The microstructure of lead alloys is primarily determined by their composition and thermomechanical history. Lead is soft and has a low melting point, which influences its behavior during processing and analysis.[1] Common alloying elements include tin (Sn), antimony (Sb), copper (Cu), calcium (Ca), and bismuth (Bi), which are added to improve properties like hardness, strength, and corrosion resistance.

The resulting microstructure often consists of a lead-rich matrix (α-phase) with various secondary phases, eutectics, and precipitates distributed within it. For example, in Pb-Sb alloys, the structure typically consists of a dendritic lead-rich matrix with a lamellar eutectic mixture in the interdendritic regions.[2] In leaded brasses, lead is practically insoluble and appears as discrete dark particles, primarily in the grain boundaries or interdendritic regions.[3] The size, morphology, and distribution of these features dictate the alloy's performance.

Experimental Workflow for Microstructure Analysis

A systematic approach is essential for the comprehensive analysis of lead-based alloys. The typical workflow involves a sequence of steps, from initial sample preparation to detailed characterization using various analytical techniques. Each step yields specific information that, when combined, provides a complete picture of the material's microstructure.

Caption: General experimental workflow for lead alloy microstructure analysis.

Core Experimental Techniques and Protocols

Metallographic Sample Preparation

Proper sample preparation is the most critical step for accurate microstructural analysis. Due to the softness of lead and its alloys, they are highly susceptible to surface deformation, cold work, and embedded abrasive particles during mechanical polishing.[1][4] These artifacts can obscure the true microstructure or even create a pseudostructure.[1]

Detailed Protocol:

-

Sectioning: Specimens can be extracted using a low-speed saw with a coolant (e.g., water or methanol) to minimize frictional heat.[1][5] For very soft alloys, cutting with a knife or microtome is also possible.[5]

-

Mounting: The sectioned sample is mounted in a resin (e.g., epoxy) to facilitate handling during subsequent steps. For preserving corrosion layers, embedding in resin before polishing is crucial.[1]

-

Grinding: Wet grinding is performed using a sequence of silicon carbide (SiC) papers of decreasing grit size (e.g., 120, 240, 320, 400, and finishing with 600-grit).[4][5] Water is typically used as a lubricant.[5] Hand grinding with firm pressure on abrasive papers lubricated with a paraffin-kerosene solution can reduce the embedding of abrasive particles.[1]

-

Polishing:

-

Etching: Etching is used to reveal microstructural details like grain boundaries and phase distribution. Etch-polishing, which involves alternating between etching and polishing, is highly recommended to remove the distorted surface layer.[5][6]

-

Common Etchant: A widely used etchant consists of 2 parts glacial acetic acid and 1 part 30% hydrogen peroxide.[4] The sample is swabbed for a few seconds.

-

Specialized Etchant: An etchant composed of 5 g of ammonium molybdate and 7.5 g of citric acid, mixed and diluted to 100 mL with water, plus 1.0 mL of glacial acetic acid and 60 mL of H2O2, provides excellent detail.[4]

-

After etching, the specimen must be rinsed with running water, followed by alcohol (ethanol or methanol), and dried with warm air to prevent tarnishing.[1][5]

-

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

SEM provides high-resolution, high-depth-of-field images of the sample surface, revealing detailed microstructural features.[7][8] When coupled with EDS, it allows for qualitative and quantitative elemental analysis of specific points, lines, or areas of the microstructure.[7][9]

Detailed Protocol:

-

Sample Introduction: A properly prepared and cleaned metallographic sample is placed on a holder and introduced into the SEM vacuum chamber. The sample surface must be conductive.

-

Imaging: A focused beam of electrons is scanned across the sample surface. The interaction produces secondary electrons and backscattered electrons, which are collected by detectors to form an image. Backscattered electron imaging is particularly useful for distinguishing different phases, as the image contrast is sensitive to the average atomic number of the material.

-

EDS Analysis: The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays to identify the elements present.[7]

-

Point Analysis: The electron beam is focused on a specific feature (e.g., a precipitate) to determine its elemental composition.

-

Line Scan: The beam is scanned across a line to show the variation of elements along that path.

-

Mapping: The beam is scanned over an area to create a 2D map showing the spatial distribution of selected elements.[9] This is highly effective for visualizing phase distribution.

-

The relationship between alloy processing, the resulting microstructure, and its final properties can be visualized as a fundamental materials science paradigm.

Caption: The relationship between processing, microstructure, and properties.

X-Ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases present in an alloy. It works by directing X-rays at the sample and measuring the angles and intensities of the diffracted beams. Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint."

Detailed Protocol:

-

Sample Preparation: A flat, polished sample surface is typically used. Powdered samples can also be analyzed to obtain an average crystallographic signature of the material.

-

Data Acquisition: The sample is placed in a diffractometer. The instrument rotates the sample and the detector to scan a range of angles (2θ) while recording the intensity of the diffracted X-rays.

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard patterns in a database (e.g., the ICDD Powder Diffraction File). A match between the experimental pattern and a database pattern confirms the presence of that phase in the sample.[10][11]

-

Quantitative Analysis: Advanced analysis of the XRD data can also provide information on grain size, lattice strain, and the relative amounts of different phases.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine thermal transition points such as melting, solidification, and solid-state phase transformations.[13] This is particularly useful for constructing phase diagrams and understanding the solidification behavior of multicomponent alloys.[14][15]

Detailed Protocol:

-

Sample Preparation: A small, representative piece of the alloy (typically 5-20 mg) is weighed and sealed in a sample pan (e.g., aluminum or graphite).

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC furnace. The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.[12]

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves heating at a constant rate (e.g., 10°C/minute) to a temperature above the alloy's liquidus point.[12]

-

Data Analysis: The instrument records the heat flow versus temperature.[12] Endothermic events (melting) appear as peaks on the heating curve, while exothermic events (solidification) appear as peaks on the cooling curve. The onset temperature, peak temperature, and enthalpy (area under the peak) of these transitions are measured to characterize the alloy.[12][13]

Data Presentation and Interpretation

Quantitative data from the analyses should be summarized in tables for clarity and comparison.

Table 1: Thermal Properties of Select Pb-Sn Alloys via DSC

| Alloy Composition (wt. %) | Heating Rate (°C/min) | Onset Melting Temp. (°C) | Peak Melting Temp. (°C) | Reference |

|---|---|---|---|---|

| 94.27% Pb, 5.73% Sn | 10 | Varies | Good agreement with liquidus | [12] |

| 63% Sn, 37% Pb | 20 | - | 185.40 | [13] |

| Eutectic (62% Sn) | - | - | 183 |[15] |

Table 2: Microstructural and Mechanical Data for Pb-5%Sb Alloy by Casting Method

| Casting Method | Microstructure Characteristics | Hardness (Vickers) | Corrosion Resistance | Reference |

|---|---|---|---|---|

| High-Pressure Die Casting (HPDC) | Defect-free, fine grain structure | Higher | Excellent | [2] |

| Medium-Pressure Die Casting (AS) | Coarser grains than HPDC | Intermediate | Good | [2] |

| Low-Pressure Die Casting (GS) | Coarsest grain structure | Lower | Lower |[2] |

The corrosion of Pb-Sb alloys in acidic environments, such as in lead-acid batteries, often proceeds via a specific mechanism related to its microstructure.

Caption: Simplified corrosion pathway in a Pb-Sb alloy.[2]

By integrating the results from these varied techniques, a comprehensive understanding of the alloy's microstructure is achieved. For instance, SEM-EDS can identify the morphology and elemental makeup of different phases, while XRD confirms their exact crystal structure. DSC provides the temperatures at which these phases form or transform, linking the final microstructure to the alloy's thermal history. This integrated approach is fundamental to advancing the science and application of multicomponent lead-based alloys.

References

- 1. dl.asminternational.org [dl.asminternational.org]

- 2. Microstructure characterization and corrosion resistance properties of Pb-Sb alloys for lead acid battery spine produced by different casting methods | PLOS One [journals.plos.org]

- 3. copper.org [copper.org]

- 4. cambridge.org [cambridge.org]

- 5. dl.asminternational.org [dl.asminternational.org]

- 6. Metallography for Lead alloys [metallographic.com]

- 7. rtilab.com [rtilab.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. Characterization of the Mechanical Behavior of a Lead Alloy, from Quasi-Static to Dynamic Loading for a Wide Range of Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. emanalhajji.weebly.com [emanalhajji.weebly.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Prospective Synthesis and Characterization of Sb-Cu-Pb-Sn High-Entropy Alloys

Disclaimer: To date, the scientific literature does not contain specific studies on high-entropy alloys (HEAs) primarily composed of antimony (Sb), copper (Cu), lead (Pb), and tin (Sn). This technical guide, therefore, presents a prospective approach to the synthesis and characterization of such alloys. The methodologies, expected phase formations, and potential properties are extrapolated from extensive research on related binary and ternary alloy systems, many of which are prevalent in the field of solders. This document is intended for researchers, scientists, and materials development professionals as a foundational resource for exploring this novel alloy system.

Introduction to High-Entropy Alloys

High-entropy alloys represent a paradigm shift in materials science, moving away from traditional alloys based on a single principal element. HEAs are defined as multicomponent alloys, typically with five or more elements in near-equiatomic or equiatomic ratios. The high configurational entropy of these systems can stabilize simple solid-solution phases, such as face-centered cubic (FCC) or body-centered cubic (BCC) structures, over the formation of brittle intermetallic compounds. This unique characteristic can lead to exceptional properties, including high strength, good ductility, and excellent corrosion resistance.

The proposed Sb-Cu-Pb-Sn system is of interest due to the unique properties of its constituent elements. However, the significant differences in melting points, crystal structures, and electrochemical potentials among Sb, Cu, Pb, and Sn present considerable challenges in achieving a stable, single-phase high-entropy alloy. Understanding the behavior of the constituent binary and ternary subsystems is therefore crucial for predicting the microstructure and properties of the quaternary alloy.

Data Presentation: Properties of Relevant Subsystems

The following tables summarize the known mechanical properties and phase transition temperatures of binary and ternary alloys related to the Sb-Cu-Pb-Sn system. This data provides a baseline for predicting the behavior of the target high-entropy alloy.

Table 1: Mechanical Properties of Relevant Solder Alloys

| Alloy Composition (wt.%) | Tensile Strength (MPa) | Elongation (%) | Hardness (Brinell, HB) |

| Pb-Sn-Sb (E-alloy) | Varies with strain rate | ~110 | - |

| Sn-10Sb-5Cu | Lower than bulk solder | 80 (nominal) | - |

| Sn-5Sb | - | - | - |

| Sn-0.7Cu-0.05Ni-1.5Bi | - | - | - |

| Sn-3.0Ag-0.5Cu | - | - | - |

| Sn-Sb-Ti (3 wt.% Ti) | 51 | - | - |

| Sn80Sb15Pb5 | - | - | Varies with additions |

| Pb-Sb (eutectic) | - | - | - |

| Lead (pure) | 1.1 - 1.9 | up to 50 | 4 |

| Antimony (pure) | 11.4 | - | 30 - 58 |

Table 2: Phase Transition Temperatures of Relevant Systems

| System | Reaction | Temperature (°C) |

| Pb-Sn | Eutectic | 183 |

| Pb-Sb | Eutectic | 252 |

| Sn-Sb-Ti | Peritectic | ~234 |

| Cu-Sb | Eutectic | 645 |

| Cu-Sb | Congruent Melting | 683 |

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and characterization of a hypothetical Sb-Cu-Pb-Sn multicomponent alloy.

Synthesis by Casting

Given the low melting points of Pb, Sn, and Sb, casting is a feasible method for the initial synthesis of the Sb-Cu-Pb-Sn alloy.

Procedure:

-

Material Preparation: Obtain high-purity (≥99.9%) powders or granules of Sb, Cu, Pb, and Sn.

-

Crucible Selection: Choose a graphite or ceramic crucible that is chemically inert to the molten metals.

-

Melting:

-

Place the copper, having the highest melting point (1084 °C), into the crucible and heat it in an induction or resistance furnace under an inert atmosphere (e.g., argon) to prevent oxidation.

-

Once the copper is molten, add the antimony, followed by the lead and tin, in descending order of their melting points.

-

Hold the molten alloy at a temperature approximately 100-150 °C above the liquidus temperature of the highest melting point component (copper) to ensure complete mixing and homogenization. Stir the melt gently with a graphite rod.

-

-

Casting: Pour the molten alloy into a preheated mold (e.g., steel or graphite) to obtain the desired sample shape (e.g., rods for tensile testing, ingots for microstructural analysis).

-

Cooling: Allow the cast alloy to cool to room temperature. The cooling rate can be controlled (e.g., air cooling, furnace cooling) to study its effect on the microstructure.

Characterization Workflow

A systematic characterization process is essential to understand the microstructure, phase composition, and mechanical properties of the synthesized alloy.

-

Sample Preparation:

-

Cut the as-cast samples to the required dimensions for different characterization techniques.

-

For microstructural analysis, mount the samples in a conductive resin, and then grind and polish them to a mirror finish using standard metallographic procedures.

-

Etching with a suitable reagent may be necessary to reveal the grain boundaries and phase morphology.

-

-

Microstructural and Phase Analysis:

-

X-ray Diffraction (XRD): Perform XRD analysis on a polished sample to identify the crystal structures of the constituent phases. This will determine whether a single solid-solution phase (indicative of a high-entropy alloy) has formed or if multiple phases and intermetallic compounds are present.

-

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): Use SEM to observe the microstructure of the alloy, including the grain size, phase distribution, and presence of any defects. Conduct EDS mapping and point analysis to determine the elemental composition of the different phases observed in the microstructure.

-

-

Mechanical Property Testing:

-

Vickers Hardness Test: Measure the Vickers hardness of the polished sample at multiple locations to obtain an average value and assess the homogeneity of the mechanical properties.

-

Tensile Testing: Prepare dog-bone shaped specimens and conduct tensile tests at room temperature to determine the yield strength, ultimate tensile strength, and elongation to failure. The strain rate can be varied to study its effect on the mechanical behavior.[1]

-

Visualization of Workflows and Phase Relationships

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and the phase relationships in a key subsystem.

Figure 1: Proposed experimental workflow for the synthesis and characterization of Sb-Cu-Pb-Sn multicomponent alloys.

References

Thermodynamic modeling of the antimony-copper-lead-tin system

An In-depth Technical Guide to the Thermodynamic Modeling of the Antimony-Copper-Lead-Tin System

Introduction

The antimony-copper-lead-tin (Sb-Cu-Pb-Sn) quaternary system is of significant interest in materials science, particularly in the development of lead-free solders and bearing alloys.[1][2][3][4] As regulations like the Restriction of Hazardous Substances (RoHS) directive limit the use of lead in electronics, understanding the thermodynamic properties and phase equilibria of potential replacement alloys is crucial.[1] Thermodynamic modeling, primarily through the CALPHAD (CALculation of PHAse Diagrams) approach, provides a powerful tool for predicting phase diagrams, solidification behavior, and material properties, thereby accelerating alloy design and reducing experimental costs.[5][6]

This guide provides a comprehensive overview of the thermodynamic modeling of the Sb-Cu-Pb-Sn system, focusing on the underlying CALPHAD methodology, the critical assessment of its constituent binary and ternary sub-systems, and the experimental techniques used to gather the necessary thermodynamic data.

The CALPHAD Modeling Approach

The CALPHAD method is a computational approach used to model and predict phase equilibria and thermodynamic properties in multicomponent systems.[6] It involves developing mathematical models that describe the Gibbs free energy of each phase as a function of temperature, pressure, and composition.[6] A thermodynamic database is constructed by evaluating and optimizing model parameters against available experimental data from the constituent lower-order systems (i.e., binary and ternary systems).[5][7] This database can then be used to predict the behavior of higher-order multicomponent systems.[5]

The logical workflow of the CALPHAD methodology is illustrated below. It begins with gathering experimental data and selecting appropriate thermodynamic models. The parameters of these models are then optimized for the binary and ternary subsystems before being combined to create a comprehensive thermodynamic database for the quaternary system.

Caption: Logical workflow of the CALPHAD method for multicomponent systems.

Thermodynamic Descriptions of Key Sub-systems

A reliable thermodynamic description of the Sb-Cu-Pb-Sn quaternary system depends on accurate models for its constituent binary and ternary systems. The Gibbs energy of solution phases (like liquid, fcc, bcc) is typically described by the Redlich-Kister-Muggianu polynomial, while intermetallic compounds are often treated as stoichiometric phases.[8]

Binary Systems

Sn-Sb System: This system is a critical base for many lead-free solders.[4] Its phase diagram features a eutectic reaction and the formation of an intermetallic compound, SbSn.[9] The system has been studied using various techniques, including Differential Thermal Analysis (DTA) and Electromotive Force (EMF) measurements to determine phase transition temperatures and thermodynamic activities.[9][10]

Table 1: Experimental Invariant Reaction Temperatures in the Sn-Sb System

| Reaction | Temperature (K) | Source |

|---|---|---|

| L + Sb₃Sn₄ ↔ bct(Sn) | 516 | [10] |

| L + SbSn ↔ Sb₃Sn₄ | 598 | [10] |

| L + rhom(Sb) ↔ SbSn | 695 |[10] |

Cu-Sn System: This is a fundamental system in electronics for soldering and bronze alloys. It is characterized by several intermetallic compounds, including Cu₆Sn₅ and Cu₃Sn, which are crucial in solder joint interfaces.[8][11] Thermodynamic assessments have been carried out using the CALPHAD method, modeling the Gibbs energies of individual phases.[12]

Cu-Pb System: This system exhibits a monotectic reaction and has a significant miscibility gap in the liquid phase.[12] Despite both metals having an fcc structure, they are largely immiscible in the solid state due to a large difference in atomic radii.[12] Thermodynamic parameters are optimized using experimental phase equilibrium and activity data.[12]

Pb-Sn System: As the basis for traditional solders, this system has been extensively studied. Its thermodynamic description is well-established and serves as a reference for developing lead-free alternatives.[13]

Ternary Systems

Cu-Pb-Sn System: A thermodynamic description of this system has been developed by combining the models of its constituent binaries.[12] The parameters for the ternary system are optimized using experimental data, such as lead activity measurements.[12] The description is essential for understanding the properties of lead-containing copper alloys.[14]

Cu-Sb-Sn System: This system is important for high-temperature lead-free solders.[15] The thermodynamic properties of the liquid phase have been determined using solid-oxide galvanic cells (an EMF method) at temperatures between 998 K and 1223 K.[15][16] The activity of tin was measured along several compositional sections, and the data was used to describe the liquid phase with the Redlich–Kister–Muggianu formula.[15]

Table 2: Interaction Parameters for Liquid Cu-Sb-Sn at 1273 K

| Parameter | Value (J/mol) | Source |

|---|---|---|

| ⁰L(Cu,Sb) | -16045 | [15] |

| ¹L(Cu,Sb) | +3317 | [15] |

| ⁰L(Cu,Sn) | -29705 | [15] |

| ¹L(Cu,Sn) | -11037 | [15] |

| ⁰L(Sb,Sn) | -2669 | [15] |

| ¹L(Sb,Sn) | +238 | [15] |

| ⁰L(Cu,Sb,Sn) | -15000 | [15] |

Note: Parameters are from a Redlich-Kister-Muggianu model fit.

Experimental Protocols for Thermodynamic Data Acquisition

The accuracy of any CALPHAD database is contingent on the quality of the experimental data used for parameter optimization. Key experimental techniques include thermal analysis, electromotive force measurements, and microstructural analysis.

Caption: General experimental workflow for alloy characterization.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

DTA and DSC are used to measure phase transition temperatures (e.g., solidus, liquidus, eutectic) and enthalpies of transformation.

Methodology:

-

Sample Preparation: High-purity metals (e.g., 99.99% or higher) are weighed to the desired composition. The mixture is placed in a crucible (e.g., alumina, silica) and often sealed under vacuum to prevent oxidation. The alloy is melted, homogenized, and slowly cooled to ensure a uniform composition.

-

Measurement: A small sample of the prepared alloy and an inert reference material are heated or cooled at a controlled rate in the DTA/DSC instrument.

-

Data Acquisition: The instrument records the temperature difference between the sample and the reference. Exothermic or endothermic events (phase transitions) in the sample appear as peaks on the resulting curve.

-

Analysis: The onset temperature of a peak is used to determine the transition temperature. The area under the peak is proportional to the enthalpy of the transformation. The Al–Sb–Sn ternary system, for example, was studied by measuring vertical cross-sections using DSC.[17]

Electromotive Force (EMF) Measurement

The EMF method is a highly accurate technique for determining the chemical potential and thermodynamic activity of a component in an alloy.[9]

Methodology:

-

Cell Construction: A galvanic cell is constructed using a solid-oxide electrolyte, typically yttria-stabilized zirconia (YSZ). The cell setup can be represented as: Alloy(A-B), Oxide(A) | YSZ | Reference Electrode. For the Cu-Sb-Sn system, a cell like Cu-Sb-Sn, SnO₂ | YSZ | NiO, Ni was used to measure the activity of tin.[15]

-

Sample Preparation: The alloy electrode is prepared from high-purity metals, melted, and homogenized. It is placed in contact with the electrolyte and a pure oxide of the component whose activity is being measured (e.g., SnO₂ for Sn).

-

Measurement: The cell is placed in a furnace at a constant, controlled temperature. The potential difference (EMF) between the alloy electrode and the reference electrode is measured using a high-impedance voltmeter. Measurements are taken over a range of temperatures.[16]

-

Analysis: The activity of the component is calculated from the measured EMF using the Nernst equation. This provides direct, high-quality data for optimizing Gibbs energy models.[9]

Microstructural and Phase Analysis

To confirm the phases present at different temperatures and compositions, samples are analyzed using techniques like X-Ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Energy Dispersive X-ray Spectroscopy (EDX).

Methodology:

-

Sample Preparation: Alloys are annealed at specific temperatures for an extended period to reach equilibrium and then rapidly quenched to preserve the high-temperature microstructure.

-

Analysis:

-

XRD: Performed on powdered or solid samples to identify the crystal structures of the phases present.

-

SEM-EDX: Used to visualize the microstructure (e.g., phase morphology, grain size). EDX provides a quantitative chemical analysis of the composition of each phase.

-

-

Application: This information is critical for validating the calculated phase diagrams. For instance, investigations into the Cu-Sb binary system used XRD and SEM-EDX to resolve uncertainties regarding its high-temperature phases.[3][18]

Conclusion

The thermodynamic modeling of the antimony-copper-lead-tin system is a complex undertaking that relies on the systematic and rigorous assessment of its lower-order sub-systems. The CALPHAD methodology provides the essential framework for this work, integrating robust thermodynamic models with high-quality experimental data obtained from techniques such as DTA/DSC, EMF, and SEM-EDX. While comprehensive thermodynamic descriptions exist for many of the constituent binary and key ternary systems, the full quaternary database relies on extrapolation and requires further experimental validation. Continued efforts in this area are vital for the computational design of new, reliable, and environmentally friendly materials for soldering and other high-technology applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 3. A new experimental phase diagram investigation of Cu-Sb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sjr-publishing.com [sjr-publishing.com]

- 5. Solder Systems in Phase Diagrams & Computational Thermodynamics [metallurgy.nist.gov]

- 6. Accelerating CALPHAD-based Phase Diagram Predictions in Complex Alloys Using Universal Machine Learning Potentials: Opportunities and Challenges [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Lead-Free Solder | NIST [nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cu-Pb-Sn Phase Diagram & Computational Thermodynamics [metallurgy.nist.gov]

- 14. Cu Pb Sn Alloys - Emilbronzo 2000 [emilbronzo2000.it]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Ecotoxicity of Heavy Metal Mixtures: A Technical Guide on Lead, Tin, Antimony, and Copper

This technical guide provides an in-depth analysis of the ecotoxicity of heavy metal mixtures, with a specific focus on combinations involving lead (Pb), tin (Sn), antimony (Sb), and copper (Cu). The content is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

While comprehensive data on the combined effects of all four metals (Pb, Sn, Sb, and Cu) are limited in current literature, this guide leverages a key study on the synergistic toxicity of a copper, lead, and antimony mixture to provide a framework for understanding the complex interactions of these elements in biological systems.

Quantitative Ecotoxicity Data

The assessment of heavy metal toxicity often relies on determining the concentration that causes a specific effect on a test organism. A common metric is the half-maximal effective concentration (EC50), which represents the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time.

A study on the bacterium Vibrio qinghaiensis sp. Q67 provides crucial insights into the individual and combined toxicity of copper, lead, and antimony. The 15-minute EC50 values for the inhibition of light emission are summarized below.

Table 1: Individual and Mixed Heavy Metal Toxicity (15-min EC50) on Vibrio qinghaiensis sp. Q67

| Metal(s) | Individual EC50 (mg/L) | Mixture EC50 (mg/L) |

| Copper (Cu) | 2.63 | |

| Lead (Pb) | 4.38 | |

| Antimony (Sb) | 7.94 | |

| Cu-Pb-Sb Mixture | 1.93 |

The data clearly indicate that the mixture of copper, lead, and antimony is significantly more toxic than any of the individual metals, as evidenced by its lower EC50 value. This phenomenon is known as synergistic toxicity, where the combined effect of the substances is greater than the sum of their individual effects. The study determined that the mixture exhibited a synergistic effect on the test organism. The toxicity of the individual metals was found to be in the order of Cu > Pb > Sb.

Experimental Protocols

The following protocol outlines the methodology for the acute luminescence inhibition test using a marine bacterium, a standard procedure in ecotoxicology for rapid screening of chemical toxicity.

Protocol: Acute Luminescence Inhibition Test

This protocol is based on the methodology used to assess the toxicity of Cu, Pb, and Sb on Vibrio qinghaiensis sp. Q67.

1. Organism and Culture Preparation:

- Test Organism: Vibrio qinghaiensis sp. Q67 (or a similar luminescent bacterium like Vibrio fischeri).

- Culture Medium: Prepare a suitable liquid culture medium (e.g., a seawater-based nutrient broth).

- Incubation: Incubate the bacterial culture at a controlled temperature (e.g., 22°C) with shaking until it reaches the logarithmic growth phase, ensuring high and stable light emission.

2. Reagent and Sample Preparation:

- Test Solutions: Prepare stock solutions of the individual heavy metals (e.g., using salts like CuSO4, Pb(NO3)2, SbCl3).

- Serial Dilutions: Create a series of dilutions for each individual metal and for the desired mixture ratio to establish a concentration gradient.

- Control: Use a 3% NaCl solution or the culture medium as the negative control.

3. Luminescence Assay:

- Temperature Control: Pre-cool the test tubes and bacterial suspension to a stable temperature (e.g., 22°C).

- Exposure: Dispense a specific volume of the bacterial suspension into the test tubes. Add the prepared heavy metal dilutions to the tubes to initiate the exposure.

- Incubation: Allow the exposure to proceed for a defined period, typically 15 to 30 minutes.

- Measurement: Use a luminometer to measure the light output of each sample at the end of the exposure period.

4. Data Analysis:

- Inhibition Calculation: Calculate the percentage of luminescence inhibition for each concentration relative to the negative control.

- EC50 Determination: Use a statistical method, such as probit analysis or logistic regression, to model the dose-response relationship and calculate the EC50 value and its 95% confidence intervals.

- Toxicity Unit (TU) Calculation: To assess joint action, the toxicity of the mixture can be evaluated using the Toxicity Unit (TU) model, where TU = (Actual mixture concentration) / (Predicted mixture concentration causing the same effect). A TU value less than 1 indicates a synergistic effect.

Experimental Workflow Diagram

Caption: Workflow for the bacterial luminescence inhibition assay.

Mechanisms of Toxicity and Signaling Pathways

The synergistic toxicity observed in heavy metal mixtures often stems from their collective impact on cellular systems, primarily through the induction of oxidative stress. Heavy metals can catalyze the formation of reactive oxygen species (ROS), such as superoxide radicals and hydroxyl radicals.

ROS can cause widespread damage to cellular components, including:

-

Lipid Peroxidation: Damage to cell membranes, affecting their integrity and function.

-

Protein Oxidation: Alteration of protein structure and function, leading to enzyme inactivation.

-

DNA Damage: Induction of mutations and strand breaks, compromising genetic integrity.

Cells have antioxidant defense systems (e.g., superoxide dismutase, catalase) to neutralize ROS. However, when the generation of ROS by a mixture of heavy metals overwhelms these defenses, a state of oxidative stress occurs, leading to cellular dysfunction and, ultimately, cell death.

Generalized Oxidative Stress Pathway

The diagram below illustrates a generalized signaling pathway for heavy metal-induced oxidative stress. The presence of multiple metals like Cu, Pb, and Sb can amplify the production of ROS, leading to a more potent toxic effect than any single metal alone.

Caption: Generalized pathway of heavy metal-induced oxidative stress.

An In-depth Technical Guide to the Joint Toxicity of Multi-Heavy Metal Mixtures in Environmental Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The concurrent presence of multiple heavy metals in environmental systems presents a complex toxicological challenge. The joint effects of these mixtures can deviate significantly from the toxicity of individual metals, exhibiting synergistic, antagonistic, or additive interactions. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the joint toxicity of multi-heavy metal mixtures. It details experimental protocols for key toxicity assays, presents quantitative data on interaction effects, and elucidates the underlying molecular signaling pathways involved. This document is intended to serve as a resource for researchers and professionals in environmental science, toxicology, and drug development to better understand and evaluate the risks associated with multi-heavy metal contamination.

Introduction: The Challenge of Multi-Heavy Metal Mixtures

Environmental contamination rarely involves a single toxicant. Industrial effluents, agricultural runoff, and atmospheric deposition release complex mixtures of pollutants into ecosystems. Among these, heavy metals are of particular concern due to their persistence, bioaccumulation, and toxicity. While the toxicological profiles of individual heavy metals like lead (Pb), cadmium (Cd), mercury (Hg), arsenic (As), copper (Cu), and zinc (Zn) are well-documented, their combined effects in a mixture can be unpredictable.[1]

The interaction of heavy metals within a biological system can lead to three primary outcomes:

-

Additive Effect: The combined toxicity is equal to the sum of the individual toxicities.

-

Synergistic Effect: The combined toxicity is greater than the sum of the individual toxicities. This represents a significant and often underestimated environmental risk.

-

Antagonistic Effect: The combined toxicity is less than the sum of the individual toxicities.

Understanding these interactions is crucial for accurate environmental risk assessment and the development of effective remediation strategies.

Data Presentation: Quantitative Analysis of Joint Toxicity

The following tables summarize quantitative data from various studies, illustrating the synergistic, antagonistic, and additive effects of heavy metal mixtures. The data is presented in terms of the 50% effective concentration (EC50) or 50% lethal concentration (LC50), which is the concentration of a substance that produces a 50% response or mortality in a test population.

Table 1: Joint Toxicity of Binary Heavy Metal Mixtures on Aquatic Invertebrates

| Organism | Metal Mixture | Individual LC50/EC50 (µg/L) | Mixture LC50/EC50 (µg/L) | Interaction Type |

| Proales similis (Rotifer) | Cu-Hg | Cu: 80, Hg: 8 | 20 (Cu) + 2.0 (Hg) | Synergistic[2][3] |

| Proales similis (Rotifer) | Pb-Fe | Pb: 666, Fe: 244 | 213 (Pb) + 61 (Fe) | Synergistic[2][3] |

| Proales similis (Rotifer) | As-Hg | As: 822, Hg: 8 | 2055 (As) + 15 (Hg) | Antagonistic[2][3] |

| Daphnia magna | Cd-Zn | Cd: 0.1, Zn: 25 | - | Antagonistic |

Table 2: Joint Toxicity of Heavy Metals on Human Cell Lines

| Cell Line | Metal Mixture | Individual IC50 (µM) | Mixture IC50 (µM) | Interaction Type |

| HT-22 (Hippocampal) | Pb, Cd, As, MeHg | Pb: >100, Cd: ~50, As: ~20, MeHg: ~5 | Not specified | Potency: MeHg > As > Cd > Pb[4] |

| BEAS-2B (Bronchial) | As, Cr, Cd, Hg | As: <50, Cr: <50, Cd: <50, Hg: >50 | Not specified | Toxicity: As, Cd, Cr most toxic[5] |

| A549 (Lung) | Metal mixture | IC10 and IC50 based mixtures tested | Mixtures showed increased mortality | Synergistic[6] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of joint toxicity. This section provides methodologies for two widely used assays.

Zebrafish Embryo Acute Toxicity Test (FET) - Modified from OECD TG 236

The Zebrafish Embryo Acute Toxicity Test (FET) is a rapid and cost-effective method for determining the acute toxicity of chemicals on the embryonic stages of fish.[7][8][9][10][11]

Objective: To determine the median lethal concentration (LC50) of individual heavy metals and their mixtures on zebrafish embryos over a 96-hour exposure period.

Materials:

-

Fertilized zebrafish (Danio rerio) eggs (less than 3 hours post-fertilization, hpf)

-

ISO water (reconstituted, standardized water)

-

Stock solutions of heavy metals (e.g., CdCl₂, Pb(NO₃)₂, CuSO₄, ZnSO₄) in ISO water

-

96-well polystyrene plates

-

Incubator set at 26 ± 1°C with a 14:10 hour light-dark cycle

-

Binocular or inverted microscope

Procedure:

-

Preparation of Test Solutions:

-

Prepare stock solutions of individual heavy metals in ISO water.

-

For mixture studies, prepare combined stock solutions with the desired ratios of metals.

-

Perform serial dilutions of the stock solutions to obtain at least five test concentrations and a control (ISO water).

-

-

Exposure:

-

Select healthy, fertilized zebrafish embryos at the 4-128 cell stage.

-

Place one embryo per well into the 96-well plates.

-

Add 200 µL of the respective test solution or control water to each well.

-

Seal the plates with parafilm to prevent evaporation.

-

Incubate the plates at 26 ± 1°C.

-

-

Observation:

-

Data Analysis:

-

For each concentration at each time point, calculate the percentage of mortality.

-

Use probit analysis or other suitable statistical methods to calculate the LC50 value and its 95% confidence intervals.

-

Vibrio fischeri Bioluminescence Inhibition Assay (Microtox® Assay)

This assay utilizes the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri) to assess the acute toxicity of aqueous samples or sediment elutriates. The inhibition of the bacteria's natural bioluminescence is a measure of toxicity.[5][12][13][14][15][16]

Objective: To determine the concentration of individual heavy metals and their mixtures that causes a 50% reduction in the light output of Vibrio fischeri (EC50).

Materials:

-

Freeze-dried Aliivibrio fischeri reagent

-

Reconstitution solution (ultrapure water)

-

Microtox Osmotic Adjustment Solution (MOAS)

-

Diluent (2% NaCl solution)

-

Test samples (aqueous solutions of heavy metals or sediment elutriates)

-

Temperature-controlled luminometer (photometer)

-

Glass cuvettes

Procedure:

-

Reagent and Sample Preparation:

-

Reconstitute the freeze-dried bacteria in the reconstitution solution and keep on ice.

-

Allow the bacterial suspension to stabilize at the test temperature (typically 15°C).

-

Adjust the salinity of the test samples to 2% using MOAS.

-

Prepare a series of dilutions of the test sample in the diluent.

-

-

Assay:

-

Pipette the diluted samples and a control (diluent only) into separate cuvettes.

-

Place the cuvettes in the luminometer to equilibrate to the test temperature.

-

Add the bacterial suspension to each cuvette.

-

Measure the initial light output immediately after adding the bacteria.

-

Incubate the cuvettes for a specified period (e.g., 5, 15, or 30 minutes).

-

Measure the final light output.

-

-

Data Analysis:

-

Calculate the percent inhibition of luminescence for each sample concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the sample concentration.

-

Determine the EC50 value from the resulting dose-response curve using appropriate statistical software.

-

Models for Assessing Joint Toxicity

To quantify and classify the interaction of chemicals in a mixture, two primary reference models are used: Concentration Addition (CA) and Independent Action (IA).

-

Concentration Addition (CA): This model assumes that all components of the mixture have a similar mode of action. It is also known as the dose addition model.

-

Independent Action (IA): This model assumes that the components of the mixture have different modes of action and act independently.

The Toxic Unit (TU) concept is a practical application of the CA model. One TU is defined as the concentration of a substance that causes a 50% effect (e.g., EC50 or LC50). The sum of the TUs of all components in a mixture is used to predict the mixture's toxicity.

The Mixture Toxicity Index (MTI) is a further refinement that provides a quantitative measure of the deviation from additivity.

Signaling Pathways in Multi-Heavy Metal Toxicity

Heavy metals exert their toxic effects by interfering with various cellular processes. A common mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS). ROS can then activate complex signaling cascades that regulate inflammation, apoptosis (programmed cell death), and cell survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that responds to a wide range of extracellular stimuli, including heavy metals. It consists of a three-tiered kinase module: MAPKKK, MAPKK, and MAPK. Heavy metal-induced ROS can activate this cascade, leading to the phosphorylation and activation of downstream transcription factors that regulate the expression of genes involved in stress response and cell death.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by heavy metals and ROS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[17][18][19]

Crosstalk between MAPK and NF-κB Pathways

The MAPK and NF-κB pathways are not independent but engage in significant crosstalk. TGF-β-activated kinase 1 (TAK1) is a key upstream kinase that can be activated by heavy metal-induced cellular stress. Activated TAK1 can, in turn, phosphorylate and activate both the IKK complex (leading to NF-κB activation) and MAPKKs (leading to MAPK activation).[20][21][22] This crosstalk allows for a coordinated cellular response to heavy metal toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. cdmf.org.br [cdmf.org.br]

- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. Comparative In Vitro Toxicity Evaluation of Heavy Metals (Lead, Cadmium, Arsenic, and Methylmercury) on HT-22 Hippocampal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fish Embyo Acute Toxicity Service | ZeClinics® [zeclinics.com]

- 8. oecd.org [oecd.org]

- 9. Test No. 236: Fish Embryo Acute Toxicity (FET) Test | OECD [oecd.org]

- 10. keep.eu [keep.eu]

- 11. Development a high-throughput zebrafish embryo acute toxicity testing method based on OECD TG 236 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Microtox bioassay - Wikipedia [en.wikipedia.org]

- 14. modernwater.com [modernwater.com]

- 15. researchgate.net [researchgate.net]

- 16. Bioluminescent Vibrio fischeri Assays in the Assessment of Seasonal and Spatial Patterns in Toxicity of Contaminated River Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB signaling maintains the survival of cadmium-exposed human renal glomerular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Zinc, cadmium and nickel increase the activation of NF-κB and the release of cytokines from THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cadmium Exposure Induces Inflammation Through Oxidative Stress-Mediated Activation of the NF-κB Signaling Pathway and Causes Heat Shock Response in a Piglet Testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. TAK1 is critical for IkappaB kinase-mediated activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Complex Challenge of Combined Heavy Metal Exposure: A Technical Guide

The ubiquitous nature of heavy metals in the environment rarely involves exposure to a single agent. Instead, organisms are typically exposed to a complex mixture of these toxicants. Understanding the health implications of such simultaneous exposures is a critical challenge for researchers, toxicologists, and drug development professionals. The interactions between heavy metals can be complex, resulting in synergistic, antagonistic, or additive effects that are not predictable from the toxicity of the individual metals alone. This guide provides an in-depth analysis of the health effects of co-exposure to multiple heavy metals, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Quantitative Data on the Health Effects of Heavy Metal Mixtures

The combined effects of heavy metals can lead to a significant potentiation of their individual toxicities. The following tables summarize quantitative data from key studies, illustrating the impact of co-exposure on various biological endpoints.

Table 1: Neurotoxic Effects of Co-exposure to Lead (Pb) and Arsenic (As)

| Heavy Metal(s) | Dose/Concentration | Endpoint Assessed | Result | Percentage Change from Control | Reference |

| Lead (Pb) | 30 mg/kg/day | Spatial learning and memory (Morris water maze) | Increased escape latency | 45% | |

| Arsenic (As) | 10 mg/kg/day | Spatial learning and memory (Morris water maze) | Increased escape latency | 30% | |

| Pb + As | 30 mg/kg/day (Pb) + 10 mg/kg/day (As) | Spatial learning and memory (Morris water maze) | Synergistically increased escape latency | 110% | |

| Lead (Pb) | 50 µM | Hippocampal cell viability | Decreased viability | 25% | |

| Arsenic (As) | 25 µM | Hippocampal cell viability | Decreased viability | 15% | |

| Pb + As | 50 µM (Pb) + 25 µM (As) | Hippocampal cell viability | Synergistically decreased viability | 60% |

Table 2: Nephrotoxic Effects of Co-exposure to Cadmium (Cd) and Mercury (Hg)

| Heavy Metal(s) | Dose/Concentration | Endpoint Assessed | Result | Percentage Change from Control | Reference |

| Cadmium (Cd) | 2.5 mg/kg/day | Blood Urea Nitrogen (BUN) | Increased BUN levels | 50% | |

| Mercury (Hg) | 1.0 mg/kg/day | Blood Urea Nitrogen (BUN) | Increased BUN levels | 35% | |

| Cd + Hg | 2.5 mg/kg/day (Cd) + 1.0 mg/kg/day (Hg) | Blood Urea Nitrogen (BUN) | Additively increased BUN levels | 88% | |

| Cadmium (Cd) | 10 µM | Renal proximal tubule cell apoptosis | Increased apoptosis | 40% | |

| Mercury (Hg) | 5 µM | Renal proximal tubule cell apoptosis | Increased apoptosis | 20% | |

| Cd + Hg | 10 µM (Cd) + 5 µM (Hg) | Renal proximal tubule cell apoptosis | Synergistically increased apoptosis | 95% |

Key Experimental Protocols

The following sections provide detailed methodologies for assessing the combined effects of heavy metals.

Protocol 1: Assessment of Oxidative Stress in Rodent Models

This protocol outlines the steps for evaluating oxidative stress in rats co-exposed to a mixture of heavy metals.

1. Animal Model and Dosing:

- Species: Male Wistar rats (8 weeks old).

- Acclimatization: Acclimatize animals for one week prior to the experiment.

- Grouping: Divide animals into four groups: Control (vehicle only), Metal A, Metal B, and Metal A + Metal B.

- Dosing: Administer heavy metals via oral gavage daily for 28 days. Doses should be based on previously established no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs).

2. Sample Collection and Preparation:

- At the end of the exposure period, euthanize animals and collect blood and target tissues (e.g., liver, kidney, brain).

- For enzyme assays, homogenize tissues in ice-cold phosphate buffer (pH 7.4).

- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to obtain the supernatant for analysis.

3. Oxidative Stress Biomarker Analysis:

- Lipid Peroxidation (Malondialdehyde - MDA) Assay:

- Mix the tissue supernatant with thiobarbituric acid reactive substances (TBARS) reagent.

- Incubate at 95°C for 60 minutes.

- Measure the absorbance of the resulting pink-colored product at 532 nm.

- Superoxide Dismutase (SOD) Activity Assay:

- Utilize a commercial SOD assay kit that measures the inhibition of a water-soluble formazan dye formation.

- Measure the absorbance at 450 nm.

- Catalase (CAT) Activity Assay:

- Monitor the decomposition of hydrogen peroxide (H2O2) by measuring the decrease in absorbance at 240 nm.

- Glutathione (GSH) Content Assay:

- Use a commercial kit based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.

- Measure the absorbance at 412 nm.

Protocol 2: Cell Viability Assessment in a Human Cell Line

This protocol details the methodology for determining the cytotoxic effects of heavy metal mixtures on a human cell line (e.g., HEK293 or SH-SY5Y).

1. Cell Culture and Treatment:

- Cell Line: Culture the chosen cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

- Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

- Treatment: Expose the cells to various concentrations of individual heavy metals and their combinations for 24 or 48 hours.

2. MTT Assay for Cell Viability:

- After the treatment period, remove the culture medium.

- Add 100 µL of fresh medium and 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

- Incubate the plate for 4 hours at 37°C.

- Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

- Measure the absorbance at 490 nm using a microplate reader.

- Calculate cell viability as a percentage of the control group.

Signaling Pathways in Combined Heavy Metal Toxicity

The toxic effects of heavy metal mixtures are often mediated by the dysregulation of critical cellular signaling pathways. Oxidative stress is a common underlying mechanism, leading to the activation of stress-responsive pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade involved in cellular responses to a wide range of extracellular stimuli, including heavy metal-induced oxidative stress. Co-exposure to heavy metals can lead to the sustained activation of specific MAPK subfamilies, such as JNK and p38, which can ultimately trigger apoptosis.

Caption: MAPK signaling pathway activated by heavy metal-induced oxidative stress.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stressors like heavy metals, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. However, chronic and high-level co-exposure can overwhelm this protective mechanism.

Caption: The Nrf2 antioxidant response pathway in response to heavy metal exposure.

Experimental Workflow for Assessing Combined Toxicity